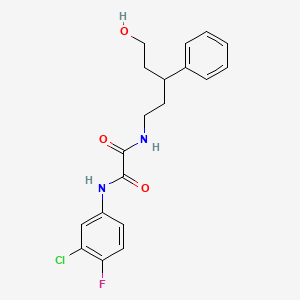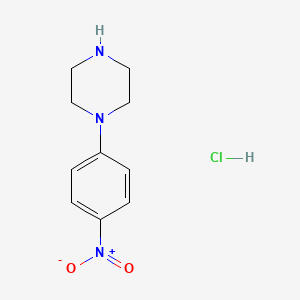![molecular formula C11H13N3OS B2638237 4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane CAS No. 2320445-20-1](/img/structure/B2638237.png)
4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane” is a derivative of thienopyrimidine . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities, including inhibition of tumor necrosis factor alpha and nitric oxide .
Synthesis Analysis
The compound can be synthesized from commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate through three steps including condensation reaction, chlorination, and nucleophilic substitution . The total yield of the three steps was reported to be 43% .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include condensation reaction, chlorination, and nucleophilic substitution . These reactions are part of a rapid and green synthetic method .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
The synthesis of thieno[3,2-d]pyrimidines has been explored for antimicrobial applications. For instance, a study demonstrated the synthesis of novel spiro compounds with thieno[3,2-d]pyrimidine scaffolds, showing significant antimicrobial potency against both Gram-negative and Gram-positive bacteria. Compounds derived from this scaffold exhibited higher antifungal activity compared to ketoconazole, suggesting their potential as effective antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016). Another study focused on the microwave-assisted synthesis of thiazolidinone derivatives containing the thieno[d]pyrimidine moiety, which showed promising antimicrobial activity against a range of bacterial and fungal strains (El Azab & Abdel-Hafez, 2015).
Antitumor Applications
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their antitumor properties. A notable study reported the synthesis of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines showing strong antiproliferative activity against a panel of human tumor cell lines, suggesting their potential as anticancer agents. These compounds were identified to exhibit significant in vitro antitumor activity, highlighting the versatility of the thieno[3,2-d]pyrimidine scaffold in developing novel anticancer drugs (Lauria et al., 2013).
Structural and Computational Investigations
Research has also been conducted on the structural and computational aspects of thieno[3,2-d]pyrimidine derivatives. One study detailed the synthesis, X-ray crystal structure, and computational investigations of a novel hydrazone-containing thieno[2,3-d]pyrimidine. This research not only provided insights into the molecular structure of these compounds but also explored their electronic properties through molecular electrostatic potential, HOMO, LUMO, and reactivity descriptor calculations, demonstrating the compound's potential for further functionalization and application in various fields (Altowyan et al., 2023).
Direcciones Futuras
The future directions for “4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane” could involve further exploration of its biological activities, optimization of its synthesis process, and investigation of its potential applications in medicinal chemistry. Thienopyrimidines have shown promise in various areas of research, including cancer treatment , and “this compound” could potentially contribute to these areas.
Mecanismo De Acción
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, have been reported to inhibit various enzymes and pathways . They are often used as inhibitors of protein kinases (PKs), which play key roles in several signal transduction pathways .
Mode of Action
Thienopyrimidine derivatives are known to interact with their targets, such as protein kinases, and cause changes that can lead to the inhibition of these targets . This interaction and the resulting changes can affect the progression of diseases such as cancer .
Biochemical Pathways
For instance, they can inhibit the PI3K/Akt signaling pathway, which is deregulated in a wide variety of tumors .
Result of Action
Thienopyrimidine derivatives have been reported to have various biological activities, including anticancer effects .
Análisis Bioquímico
Biochemical Properties
4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, this compound can modulate various signaling pathways within the cell. Additionally, it interacts with proteins involved in cell cycle regulation, thereby influencing cell proliferation and apoptosis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer progression. By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can downregulate the expression of pro-inflammatory cytokines and upregulate the expression of tumor suppressor genes, thereby exerting anti-inflammatory and anticancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity, which leads to the disruption of phosphorylation-dependent signaling pathways. This compound can bind to the active site of kinases, preventing the transfer of phosphate groups to target proteins. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing it to exert sustained effects on cells. Over extended periods, the compound may undergo degradation, leading to a decrease in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Propiedades
IUPAC Name |
4-thieno[3,2-d]pyrimidin-4-yl-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-14(4-6-15-5-1)11-10-9(2-7-16-10)12-8-13-11/h2,7-8H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPSAGYJTNGCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=NC=NC3=C2SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2638154.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2638155.png)


![2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2638160.png)
![ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2638161.png)
![5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2638164.png)
![N-[(6-chloropyridazin-3-yl)methyl]-1-(2-methoxyphenyl)piperidin-4-amine](/img/structure/B2638167.png)


![N-(4-Chlorophenyl)-2-({5-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2638172.png)
![2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane](/img/structure/B2638173.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2638174.png)
![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine](/img/structure/B2638175.png)
